![molecular formula C23H23N5O2S B2907237 4-methoxy-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872996-21-9](/img/structure/B2907237.png)

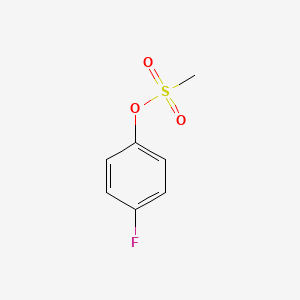

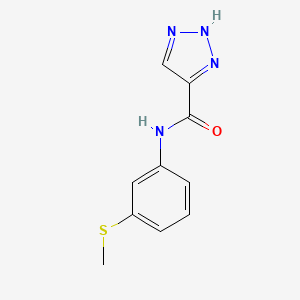

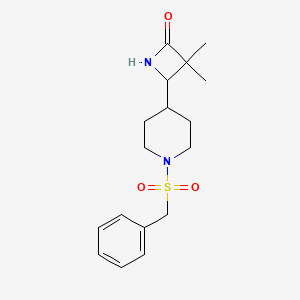

4-methoxy-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

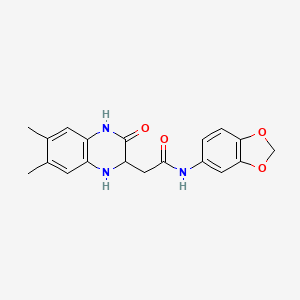

The compound “4-methoxy-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic molecule. It contains several functional groups including a methoxy group, a benzylthio group, a triazolo[4,3-b]pyridazine ring, and a benzamide group .

Synthesis Analysis

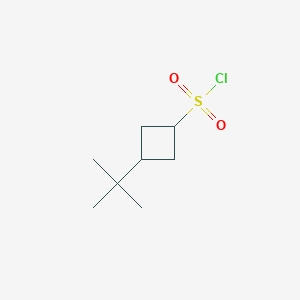

The synthesis of such complex molecules often involves multiple steps and the use of various reagents. The presence of several different functional groups in the target molecule can present significant synthetic challenges . Protecting groups are often employed to temporarily render the reactive functionalities inert while transformations are performed at other sites in the molecule . The 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group .Molecular Structure Analysis

The molecular formula of the compound is C24H19N5O2 . The compound has a complex structure with several functional groups. The structure includes a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a heterocyclic compound containing nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several different functional groups in the molecule can lead to a variety of possible reactions .Physical And Chemical Properties Analysis

The molecular weight of the compound is 409.4 g/mol . The compound has a topological polar surface area of 81.4 Ų and a XLogP3-AA value of 3.9, which is a measure of its lipophilicity .Wissenschaftliche Forschungsanwendungen

Antioxidant and Antibacterial Activities

Compounds with 1,2,4-triazole derivatives have been widely used for their antioxidant and antibacterial properties. They hold potential in the treatment of various conditions including cancer and hypercholesterolemia .

Cancer Treatment

Novel 1,2,4-triazole derivatives have shown selectivity against cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

Corrosion Inhibition

These compounds have also been studied for their effectiveness as corrosion inhibitors, which is crucial in protecting materials like mild steel in industrial applications .

Antibacterial Agents

Specific 1,2,4-triazole derivatives have demonstrated promising antibacterial activity against pathogens such as Staphylococcus epidermidis and Acinetobacter baumannii .

Microwave-Mediated Synthesis

The microwave-mediated synthesis of 1,2,4-triazolo derivatives represents a novel approach in chemical synthesis that could streamline the production of these compounds for various applications .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with a similar triazole and thiadiazine structure have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, which can result in various biological activities .

Biochemical Pathways

These could potentially include pathways related to cancer, microbial infections, inflammation, oxidative stress, viral infections, and various enzymatic processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential interactions within the body.

Result of Action

These effects could potentially include alterations in cell growth (in the case of anticancer activity), changes in microbial cell structures (in the case of antimicrobial activity), modulation of inflammatory responses (in the case of anti-inflammatory activity), and changes in enzymatic activity .

Eigenschaften

IUPAC Name |

4-methoxy-N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2S/c1-16-4-3-5-17(14-16)15-31-22-11-10-20-25-26-21(28(20)27-22)12-13-24-23(29)18-6-8-19(30-2)9-7-18/h3-11,14H,12-13,15H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJLAXQWHBQHJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2907156.png)

![(E)-2-methyl-3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2907157.png)

![2-(Bromomethyl)benzo[1,2-d:3,4-d']bis(thiazole)](/img/structure/B2907163.png)

![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2907167.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2907168.png)

![methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2907170.png)

![5-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2907176.png)